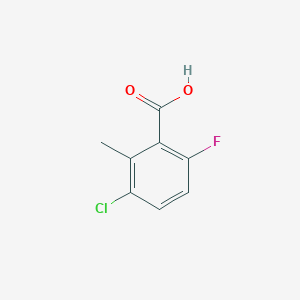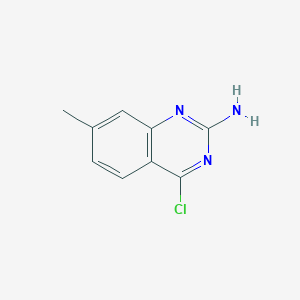
5-Amino-2-(tert-butyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(tert-butyl)benzoic acid: is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the tert-butyl group at the 2nd carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(tert-butyl)benzoic acid typically involves the nitration of 2-(tert-butyl)benzoic acid followed by reduction of the nitro group to an amino group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be carried out using catalytic hydrogenation or chemical reduction methods such as using iron powder and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in 5-Amino-2-(tert-butyl)benzoic acid can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 5-Nitro-2-(tert-butyl)benzoic acid.
Reduction: 5-Amino-2-(tert-butyl)benzyl alcohol.
Substitution: 5-Halo-2-(tert-butyl)benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-2-(tert-butyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino acids and benzoic acid derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(tert-butyl)benzoic acid depends on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the tert-butyl group can influence the compound’s hydrophobic interactions and overall stability.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-tert-butylbenzoic acid: Similar structure but with different positioning of the amino and tert-butyl groups.
2-(tert-Butyl)benzoic acid: Lacks the amino group, affecting its reactivity and applications.
5-Amino-2-methylbenzoic acid: Similar amino group positioning but with a methyl group instead of tert-butyl.
Uniqueness: 5-Amino-2-(tert-butyl)benzoic acid is unique due to the specific positioning of the amino and tert-butyl groups, which influences its chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, affecting the compound’s interactions and stability, while the amino group offers sites for further functionalization and derivatization.
Eigenschaften
IUPAC Name |
5-amino-2-tert-butylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJBTWASVFUUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B7964888.png)







![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7964948.png)


